Apocarotenal

Catalog No.
S618626
CAS No.
1107-26-2
M.F
C30H40O
M. Wt
416.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apocarotenal

CAS Number

1107-26-2

Product Name

Apocarotenal

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenal

Molecular Formula

C30H40O

Molecular Weight

416.6 g/mol

InChI

InChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+

InChI Key

DFMMVLFMMAQXHZ-DOKBYWHISA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C

Synonyms

trans-8'-Apo-beta-Caroten-8'-al

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C

Antioxidant Properties:

Studies suggest that Apocarotenal might possess antioxidant properties similar to other carotenoids. These properties could potentially help scavenge free radicals in the body, reducing oxidative stress linked to various chronic diseases. However, further research is needed to validate these claims and understand the specific mechanisms of action [].

Potential Anticancer Effects:

In vitro studies have shown that Apocarotenal may exhibit some anti-proliferative and anti-invasive properties against certain cancer cell lines. These findings suggest a potential role for Apocarotenal in cancer prevention or treatment, but further research, including in vivo studies and clinical trials, is necessary to confirm these effects and elucidate the underlying mechanisms [, ].

Modulation of Immune Function:

Limited research suggests that Apocarotenal might influence the immune system. One study indicated that Apocarotenal supplementation could enhance specific immune responses in healthy adults, though further investigation is needed to confirm these findings and understand the specific effects [].

Other Potential Applications:

Preliminary research has explored other potential applications of Apocarotenal, including its role in:

  • Skin health: Studies suggest Apocarotenal might contribute to skin health and potentially offer benefits for conditions like wrinkles and age spots. However, more research is required to substantiate these claims [].
  • Cognitive function: Limited research suggests a potential association between Apocarotenal intake and cognitive function in elderly individuals. However, further investigation is needed to establish a causal relationship and understand the underlying mechanisms [].

Apocarotenal is a significant apocarotenoid, a class of compounds derived from the cleavage of carotenoids. It is characterized by its aldehyde functional group and is recognized for its role in various biological processes, particularly in plants and human health. Apocarotenals are often formed through enzymatic reactions involving carotenoid cleavage dioxygenases, which catalyze the oxidative cleavage of carotenoids, resulting in the production of smaller apocarotenoid molecules, including apocarotenal itself .

While not strictly a vitamin itself, apocarotenal can be converted to vitamin A in the body, albeit with lower efficiency compared to beta-carotene []. This conversion process likely involves enzymatic cleavage of the molecule at the double bond adjacent to the aldehyde group []. Additionally, apocarotenal exhibits antioxidant properties, potentially contributing to cellular protection against oxidative damage [].

Apocarotenal is generally considered safe for human consumption when used within recommended dietary intake levels. However, excessive intake may lead to carotenodermia, a harmless condition characterized by a yellowish skin discoloration [].

The formation of apocarotenal typically involves the enzymatic cleavage of carotenoids. For instance, beta-carotene can be cleaved by carotenoid cleavage dioxygenases to yield apocarotenal through a dioxygenase mechanism that requires iron as a cofactor. This process can occur at various double bond positions within the carotenoid structure, leading to different apocarotenoid products depending on the specific enzyme and substrate involved .

Apocarotenal exhibits various biological activities, including antioxidant properties and potential roles in human health. It has been shown to influence cellular processes such as differentiation and proliferation. In studies involving intestinal cells (Caco-2), apocarotenals were found to be extensively metabolized, suggesting their involvement in vitamin A metabolism and absorption . Furthermore, they may play a role in modulating gene expression related to lipid metabolism and other physiological processes .

Apocarotenal can be synthesized through several methods:

  • Enzymatic Cleavage: Utilizing carotenoid cleavage dioxygenases to cleave carotenoids like beta-carotene.
  • Chemical Synthesis: Through synthetic organic chemistry techniques that involve controlled reactions to form the aldehyde structure from carotenoid precursors.
  • Biotechnological Approaches: Employing genetically modified organisms or plant cell cultures to enhance the production of apocarotenal from natural carotenoid sources .

Apocarotenal has various applications across different fields:

  • Food Industry: Used as a natural colorant and flavor enhancer due to its stability and appealing color properties, particularly in processed cheese and beverages .
  • Nutraceuticals: Explored for its potential health benefits, including antioxidant effects and roles in vitamin A metabolism.
  • Cosmetics: Investigated for its potential use in skincare products due to its antioxidant properties .

Research on the interactions of apocarotenal with other compounds has highlighted its metabolic pathways and effects on cellular functions. Studies have shown that dietary intake of apocarotenals can influence lipid transport proteins and modulate cellular responses in various tissues, including the intestines and liver. These interactions suggest that apocarotenals may play a crucial role in nutrient absorption and metabolism .

Apocarotenal shares structural similarities with other apocarotenoids but exhibits unique properties that distinguish it from them. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Beta-Apo-8′-carotenalContains an aldehyde groupKnown for its strong antioxidant properties
Beta-Apo-10′-carotenalSimilar structure with different cleavage positionInvolved in modulating placental triglyceride transfer
Beta-Apo-13-carotenoneKetone instead of aldehydeExhibits distinct metabolic pathways

Apocarotenal is unique due to its specific formation pathways from carotenoids and its particular biological activities that may not be present in other similar compounds. Its stability and functionality make it a valuable compound in food technology and health applications .

XLogP3

9.4

Hydrogen Bond Acceptor Count

1

Exact Mass

416.307915895 g/mol

Monoisotopic Mass

416.307915895 g/mol

Heavy Atom Count

31

UNII

V22N3E2U32

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 109 of 114 companies (only ~ 4.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

1107-26-2
12676-20-9

Wikipedia

Apocarotenal

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

General Manufacturing Information

2,4,6,8,10,12,14,16-Heptadecaoctaenal, 2,6,11,15-tetramethyl-17-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6E,8E,10E,12E,14E,16E)-: ACTIVE

Dates

Modify: 2023-08-15

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